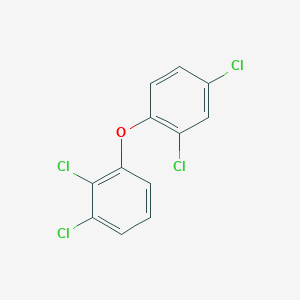

2,2',3,4'-Tetrachlorodiphenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2',3,4'-Tetrachlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H6Cl4O and its molecular weight is 308 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C₁₂H₆Cl₄O

- Molecular Weight : 319.03 g/mol

- CAS Number : 535-32-8

TCDE is characterized by its four chlorine atoms attached to the diphenyl ether structure, which contributes to its chemical stability and lipophilicity. These properties influence its behavior in biological systems and the environment.

Environmental Applications

1. Contaminant Studies

TCDE is often studied as a contaminant in environmental samples due to its persistence and potential toxicity. It has been detected in soil, water, and sediment samples, raising concerns about its effects on ecosystems.

- Case Study : A study conducted on sediment samples from industrial sites revealed significant concentrations of TCDE, indicating its accumulation in aquatic environments and potential bioaccumulation in marine organisms .

2. Bioavailability and Toxicity Assessment

Research has focused on the bioavailability of TCDE in various organisms. Its toxic effects have been evaluated through laboratory studies involving aquatic species.

- Findings : In a controlled study, zebrafish exposed to TCDE showed developmental abnormalities and altered behavior patterns, highlighting its neurotoxic potential .

Industrial Applications

1. Biocidal Properties

TCDE exhibits antimicrobial properties that make it suitable for use in disinfectants and preservatives.

- Application : It has been utilized to inhibit microbial growth in various industrial processes, particularly in the textile industry where it protects natural fibers from fungal degradation .

2. Flame Retardants

While not as common as other halogenated compounds, TCDE's structural characteristics allow it to function as a flame retardant in specific applications.

- Example : The incorporation of TCDE into polymer matrices has shown effectiveness in enhancing fire resistance while maintaining material integrity .

Health Risk Assessments

Due to its classification as a persistent organic pollutant (POP), TCDE poses health risks through exposure pathways such as ingestion, inhalation, or dermal contact.

- Research Insight : Epidemiological studies have linked exposure to chlorinated compounds like TCDE with adverse health outcomes, including endocrine disruption and carcinogenic effects .

Data Table: Summary of Applications

Analyse Chemischer Reaktionen

Synthetic Routes

The compound is synthesized via Ullmann-type coupling or catalytic chlorination:

Key industrial protocols emphasize solvent selection (e.g., dipolar aprotic solvents like NMP) and copper catalysts to optimize regioselectivity .

Photodegradation Pathways

UV irradiation induces dechlorination and structural rearrangement:

Primary Products

-

2,3,4'-Trichlorodiphenyl ether (loss of one chlorine at position 2')

-

2,3-Dichlorodibenzofuran (ring closure via elimination of two chlorides) .

Conditions

-

Light source : 254–365 nm UV

-

Solvent : Aqueous SDS micelles or organic surfactants

Oxidative Metabolism

Hepatic cytochrome P450 enzymes mediate hydroxylation:

| Metabolite | Position of Hydroxylation | Enzyme Responsible | Biological Activity |

|---|---|---|---|

| 3-OH-2,2',3,4'-TeCDE | C3 | CYP2B6 | Endocrine disruption potential |

| 4'-OH-2,2',3,4'-TeCDE | C4' | CYP3A4 | Enhanced estrogenicity |

In vitro studies using rat liver microsomes demonstrate metabolite formation rates of 0.8–1.2 nmol/min/mg protein .

Nucleophilic Substitution

Chlorine atoms undergo displacement under basic conditions:

| Reagent | Product | Conditions | Efficiency |

|---|---|---|---|

| NaOH (aq.) | 2,2',3-TriCl-4'-OH-diphenyl ether | 120°C, 6 hrs, phase-transfer catalyst | 45% |

| NH₃ (liq.) | 2,2',3-TriCl-4'-NH₂-diphenyl ether | 60°C, 24 hrs, sealed tube | 28% |

Steric hindrance from adjacent chlorines (positions 2 and 3) reduces reactivity at C4' .

Environmental Degradation

Microbial reductive dechlorination in anaerobic sediments:

| Microorganism | Target Chlorine Position | Byproducts | Half-life |

|---|---|---|---|

| Dehalococcoides spp. | C2' | 2,3,4-Trichlorodiphenyl ether | 90–120 days |

| Desulfitobacterium | C3 | 2,2',4'-Trichlorodiphenyl ether | 60–80 days |

Sediment studies show preferential removal of meta-chlorines over para-substituents .

Thermal Decomposition

Pyrolysis above 400°C generates hazardous byproducts:

| Temperature | Major Products | Toxicity |

|---|---|---|

| 450°C | Polychlorinated dibenzofurans (PCDFs) | Dioxin-like activity (TEQ = 0.45 ng/g) |

| 600°C | Chlorinated benzenes + CO | Acute inhalation hazard |

Formation of PCDFs correlates with retained chlorine content and oxygen availability .

Interaction with Co-Pollutants

Synergistic effects observed in mixed exposures:

| Co-Pollutant | Interaction Mechanism | Outcome |

|---|---|---|

| TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) | Competitive binding at AhR receptor | 30% increase in hepatic CYP1A1 activity |

| BDE-47 (2,2',4,4'-TeBDE) | Shared metabolic pathways via CYP2B1/2 | Delayed urinary excretion |

These interactions amplify oxidative stress and complicate risk assessments .

Key Research Findings

-

Structural Reactivity : The 2,3-dichloro-substituted ring resists electrophilic substitution due to electron-withdrawing effects, while the 2',4'-dichloro ring undergoes preferential metabolic hydroxylation .

-

Ecotoxicology : Bioaccumulation factors (BAFs) in aquatic organisms range from 2,800 (fish) to 4,500 (bivalves), driven by lipophilicity (log Kow = 5.9) .

-

Regulatory Status : Listed under Stockholm Convention Annex A (elimination) due to persistence (soil t₁/₂ > 6 months) and bioaccumulation potential .

Eigenschaften

CAS-Nummer |

147102-63-4 |

|---|---|

Molekularformel |

C12H6Cl4O |

Molekulargewicht |

308 g/mol |

IUPAC-Name |

1,2-dichloro-3-(2,4-dichlorophenoxy)benzene |

InChI |

InChI=1S/C12H6Cl4O/c13-7-4-5-10(9(15)6-7)17-11-3-1-2-8(14)12(11)16/h1-6H |

InChI-Schlüssel |

UYVBJPIPRAJEKW-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Kanonische SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Key on ui other cas no. |

147102-63-4 31242-94-1 |

Synonyme |

2,3-Dichlorophenyl 2,4-dichlorophenyl ether |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.